molecular formula C20H17F3N4O7S B2599533 2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate CAS No. 1428350-43-9

2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate

Cat. No. B2599533
CAS RN: 1428350-43-9
M. Wt: 514.43
InChI Key: BGANGRKRVZMZGK-UHFFFAOYSA-N
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Description

2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate is a useful research compound. Its molecular formula is C20H17F3N4O7S and its molecular weight is 514.43. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Potential

Research on various derivatives of azetidine and oxadiazole, such as 4-Oxo-thiazolidines and 2-Oxo-azetidines, has demonstrated their potential as antibacterial agents. These compounds, including those similar to the specified chemical, have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria, showing moderate to good activity. QSAR studies also highlight the positive contribution of substituents enhancing hydrophobicity or steric bulk, indicating their relevance in designing effective antibacterial agents (Desai et al., 2008).

Another study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, displaying antimicrobial and hemolytic activity, with some compounds being active against selected microbial species. This work underlines the potential of oxadiazole derivatives in antimicrobial applications and suggests a pathway for developing less toxic variants for broader biological applications (Gul et al., 2017).

Neurogenic Potential

A study on melatonin-based compounds, incorporating oxadiazole among other heterocycles, found that several derivatives promoted the differentiation of rat neural stem cells into a neuronal phenotype in vitro, sometimes to a higher extent than melatonin itself. This research suggests that compounds related to the specific chemical structure might possess significant neurogenic potential, offering avenues for further pharmacological studies to explore the mechanisms and relevance of neurogenesis induced by such structures (de la Fuente Revenga et al., 2015).

Anti-inflammatory Activity

The anti-inflammatory properties of substituted 1,3,4-oxadiazoles have been documented, with synthesized derivatives showing significant activity in reducing inflammation. These findings highlight the therapeutic potential of oxadiazole derivatives in treating inflammatory conditions, pointing towards the importance of further research to understand their mode of action and optimize their efficacy (Nargund et al., 1994).

properties

IUPAC Name

oxalic acid;2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3S.C2H2O4/c19-18(20,21)27-13-5-3-12(4-6-13)22-15(26)10-25-8-11(9-25)17-23-16(24-28-17)14-2-1-7-29-14;3-1(4)2(5)6/h1-7,11H,8-10H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGANGRKRVZMZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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